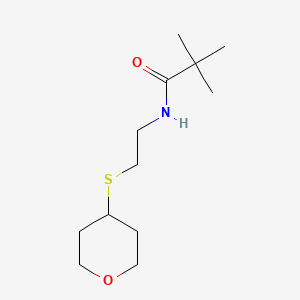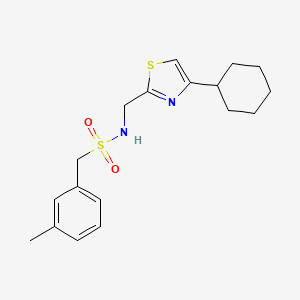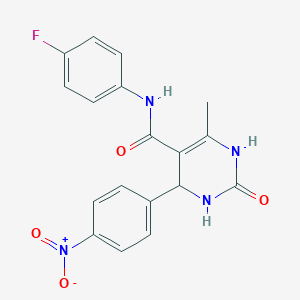![molecular formula C18H17ClN2 B2920156 N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline CAS No. 1268809-92-2](/img/structure/B2920156.png)
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” is a chemical compound that has been studied for its potential biological activities . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
Synthesis Analysis
The synthesis of this compound involves the condensation of corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines under ultrasonic irradiation . Substituted 2-chloro-3-formyl quinolines were prepared from respective acetanilides under microwave irradiation in a very short duration of time (1.5–3.0 min) obtaining excellent yields .Molecular Structure Analysis
The molecular structure of “this compound” can be found in various databases such as ChemSpider . The molecular formula is C18H14ClN3O2 and the average mass is 339.776 Da .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The compound is prepared starting from corresponding methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate by condensation with hydrazine hydrate, followed by treatment with substituted 2-chloro-3-formyl quinolines .Wissenschaftliche Forschungsanwendungen
Antimycotic Agents
Research led by Kumar et al. (2011) focuses on synthesizing 2-chloroquinoline derivatives, aiming to explore their potential as non-azole antimycotic agents. These compounds, including those structurally similar to "N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline," have been evaluated for antifungal activity against various strains, highlighting the antimycotic potential of quinoline derivatives. The study elaborates on the synthesis process, structural analysis, and antifungal screening, contributing to the development of novel antimycotic agents (Kumar, S., Bawa, S., Drabu, S., & Panda, B., 2011).
Antiplasmodial Agents
The synthesis of benzo-β-carboline isoneocryptolepine, described by Hostyn et al. (2005), involves quinoline derivatives through palladium-catalyzed reactions. This process underscores the utility of quinoline compounds in generating new leads for antiplasmodial drugs, showcasing the role of quinoline derivatives in medicinal chemistry and drug discovery (Hostyn, S., Maes, B., Pieters, L., Lemiére, G., Mátyus, P., Hajos, G., & Dommisse, R., 2005).
Organic Synthesis and Drug Development
A study on the synthesis of Pyrrolo[4,3,2-de]quinolines from dimethoxy-methylquinoline, as outlined by Roberts et al. (1997), provides insights into formal total syntheses of various natural products. This research emphasizes the versatility of quinoline derivatives in synthesizing complex organic molecules, which are crucial for drug development and the study of biological activities (Roberts, D., Joule, J., Bros, M., & Álvarez, M., 1997).
Molecular Complexes and Spectroscopy
Adam et al. (2010) explored molecular complexes involving picolines and chloranilic acid, demonstrating the formation of predictable hydrogen-bonded supramolecular units. This research highlights the application of quinoline derivatives in understanding supramolecular chemistry and the development of molecular materials with specific properties (Adam, M., Parkin, A., Thomas, L., & Wilson, C. C., 2010).
Nucleic Acid Interaction
Cohen and Yielding's study on the interaction of chloroquine with deoxyribonucleic acid (DNA) provides insight into the binding mechanism of quinoline derivatives with nucleic acids. This interaction suggests a mechanism by which quinoline-based compounds might affect cellular processes, relevant for understanding the molecular basis of certain drugs' actions (Cohen, S., & Yielding, K. L., 1965).
Zukünftige Richtungen
The future directions for the study of “N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline” could involve further exploration of its potential biological activities, such as its antimicrobial and antioxidant properties . Additionally, further studies could be conducted to understand its mechanism of action and to optimize its synthesis process.
Wirkmechanismus
Target of Action
The primary target of N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline is the central dopaminergic system . This system plays a crucial role in neurodegenerative disorders such as Parkinson’s and Huntington’s disease .
Mode of Action
This compound interacts with its targets by activating dopaminergic mechanisms in the central nervous system . This activation is believed to help re-establish the balance of dopaminergic neurotransmission, which is often disrupted in neurodegenerative diseases .
Biochemical Pathways
The compound affects the dopaminergic neurotransmission pathway . This pathway is involved in various neurophysiological processes, including motor control, cognition, behavior, and neuroendocrine regulation . By modulating this pathway, the compound may help alleviate symptoms associated with neurodegenerative disorders .
Result of Action
The activation of dopaminergic mechanisms by this compound can lead to changes in neurotransmission within the central nervous system . This may result in improved motor control and other benefits in patients with neurodegenerative disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s synthesis involves reactions that occur in specific environments, such as in the presence of triethylamine . These conditions could potentially influence the compound’s stability and efficacy.
Eigenschaften
IUPAC Name |
N-[(2-chloro-7-methylquinolin-3-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c1-12-4-7-16(8-5-12)20-11-15-10-14-6-3-13(2)9-17(14)21-18(15)19/h3-10,20H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDNMPFMXZUCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=C(N=C3C=C(C=CC3=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Benzyl-5-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2920073.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B2920077.png)
![3-methyl-N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbothioyl}amino)ethyl]butanamide](/img/structure/B2920079.png)
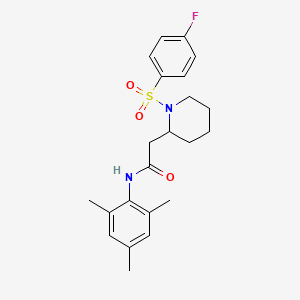
![2-{1-[2-(methylsulfanyl)pyridin-3-yl]-N-(propan-2-yl)formamido}acetamide](/img/structure/B2920082.png)
![2-Chloro-N-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]propanamide](/img/structure/B2920083.png)
![5,7-dimethyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2920084.png)
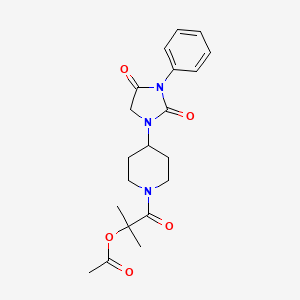
![2-[2,5-dimethyl-1-(1,3-thiazol-2-yl)-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2920086.png)
![6-[(1-Benzylaziridin-2-yl)methoxy]quinoline](/img/structure/B2920090.png)
![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}-N-methylacetamide](/img/structure/B2920093.png)
